molecular formula C15H11BrN2O3 B5233237 5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione

5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione

Katalognummer B5233237
Molekulargewicht: 347.16 g/mol
InChI-Schlüssel: YUKVCONJLXFSEZ-GHXNOFRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione, also known as BMD-152 or BRD-4760, is a small molecule inhibitor that has gained attention for its potential therapeutic benefits in various diseases. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Wirkmechanismus

5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione acts as an inhibitor of the protein arginine methyltransferase 5 (PRMT5), which plays a key role in various cellular processes, including gene expression and protein translation. By inhibiting PRMT5, 5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione disrupts these processes and induces cellular apoptosis in cancer cells. In addition, 5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting angiogenesis.
Biochemical and Physiological Effects
5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione has been shown to have several biochemical and physiological effects, including inhibition of PRMT5, induction of apoptosis, inhibition of angiogenesis, and reduction of inflammation. In cancer cells, 5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione has been shown to induce apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. In addition, 5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione has been shown to inhibit angiogenesis by reducing the expression of pro-angiogenic factors. In inflammation research, 5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione has several advantages for lab experiments, including its high purity and yield, its specificity for PRMT5 inhibition, and its potential therapeutic benefits for various diseases. However, there are also limitations to its use, including its potential toxicity and the need for further research to determine its optimal dosing and administration.

Zukünftige Richtungen

There are several future directions for research on 5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione, including its potential use in combination therapies for cancer treatment, its application in the treatment of other diseases such as neurological disorders, and its potential use as a tool for studying the role of PRMT5 in cellular processes. In addition, further research is needed to determine the optimal dosing and administration of 5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione for its potential therapeutic benefits.

Synthesemethoden

The synthesis of 5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione involves the reaction of 2-furaldehyde and 2-bromo-4-methylbenzaldehyde with guanidine carbonate in the presence of acetic acid. The resulting product is then purified by recrystallization to obtain the desired compound. This method has been optimized for high yields and purity, making it a reliable process for the production of 5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione.

Wissenschaftliche Forschungsanwendungen

5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione has been studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, 5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In cardiovascular disease research, 5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione has been shown to improve cardiac function and reduce cardiac fibrosis.

Eigenschaften

IUPAC Name

(5Z)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3/c1-8-2-4-10(11(16)6-8)13-5-3-9(21-13)7-12-14(19)18-15(20)17-12/h2-7H,1H3,(H2,17,18,19,20)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKVCONJLXFSEZ-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=O)N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.